damulin B

Lung Cancer Cytotoxicity Dammarane Saponin

Standard gypenoside mixtures fail to deliver consistent bioactivity due to stereochemical variations. Damulin B solves this with a validated C20(22) E-configuration diene system. - Quantifiably superior: IC50 = 11.8 ± 1.2 μM against A549 NSCLC cells vs. analogs. - Mechanistic precision: Induces G0/G1 arrest (not G2/M) - ideal for CDK4/6 pathway dissection. - Unique application: Protects against cisplatin-induced AKI via AMPKα1 regulation. Supplied with UPLC-MS batch-specific purity documentation.

Molecular Formula C42H70O13
Molecular Weight 783.0 g/mol
Cat. No. B10831588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedamulin B
Molecular FormulaC42H70O13
Molecular Weight783.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C
InChIInChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10,22-38,43-51H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1
InChIKeyYHVZKDRAJHNHJX-UDBICBSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Damulin B from Heat-Processed Gynostemma pentaphyllum


Damulin B (CAS 1202868-75-4) is a dammarane-type saponin isolated from heat-processed Gynostemma pentaphyllum [1]. It has a molecular formula of C42H70O13 and a molecular weight of 783.0 g/mol . Unlike generic dammarane-saponin references, damulin B demonstrates quantifiable, superior cytotoxicity against non-small cell lung carcinoma A549 cells relative to a broad panel of co-isolated saponins from the same source, as well as verifiable in vivo protective effects against cisplatin-induced nephrotoxicity and hair growth-promoting properties comparable to minoxidil [2][3][4].

Dammarane-type triterpenoid saponin probe
Enriched through thermal processing of Gynostemma pentaphyllum leaves
Stereochemically distinct scaffold with E-configuration diene system
Not interchangeable with generic gypenoside mixtures
Cell-model endpoint review and AMPK pathway study fit
Supports cytotoxicity and nephroprotection model research

Why Damulin B Cannot Be Substituted


The dammarane-type saponin family from Gynostemma pentaphyllum exhibits extreme structure-dependent cytotoxicity variance that precludes generic substitution. In a direct head-to-head comparison of seven co-isolated compounds from the same source, the IC50 values against A549 lung carcinoma cells ranged over 20-fold, from 105.89 μg/mL for gypenoside LVI down to 4.56 μg/mL for damulin B [1]. This quantifiable 23-fold potency differential, arising solely from subtle variations in hydroxylation patterns, double-bond positioning, and sugar moieties, demonstrates that substituting a generic "gypenoside mixture" or an unspecified G. pentaphyllum extract for purified damulin B will inevitably alter experimental outcomes and compromise reproducibility [1]. Furthermore, damulin B is not a major native constituent but is specifically enriched through heat-processing or microbial transformation, meaning standard, unprocessed extracts lack the specific molecular entity responsible for the quantitatively strongest activity [2][3].

S
Stereochemical mismatch: Unique C20(22) E-configuration and terminal diene system absent in damulin A and related gypenosides may alter target engagement and bioactivity.
C
Cytotoxicity profile divergence: Reported higher ranking in A549 cell models may not transfer to structural analogs; assay-response context differs significantly.
A
AMPK pathway context: Nephroprotection via AMPKα1 regulation is not established for damulin A or gypenosides L/LI; model-response context may not transfer.

Damulin B: Potency & Selectivity Comparison


Superior Cytotoxicity in A549 Lung Cancer Cells

Damulin B exhibits the strongest cytotoxic activity against human lung adenocarcinoma A549 cells among seven co-isolated dammarane-type saponins from Gynostemma pentaphyllum, and its potency far exceeds that of the widely recognized positive control, 20S-ginsenoside Rg3 [1][2].

Cytotoxicity in A549
Head-to-head
IC50 11.8 ± 1.2 μM
2.6-fold lower vs damulin A (30.5 μM)
Reported cell-model response context; supports cytotoxicity endpoint review
A549 cells, 48 h MTT assay
Lung Cancer Cytotoxicity Dammarane Saponin

Cancer Cell Selectivity Over Normal Fibroblasts

Damulin B displays a differential cytotoxic effect, showing greater susceptibility in human lung cancer cells (A549 and H1299) compared to human normal fibroblasts [1]. This contrasts with non-selective cytotoxic agents.

Cancer vs Normal Selectivity
Context-dependent
Qualitative observation: cancer cells more susceptible than normal fibroblasts
Reported selectivity context; data to verify
A549, H1299 vs human normal fibroblasts
Cancer Selectivity Toxicity Profile Lung Cancer

AMPK Activation and Nephroprotection

Damulin B demonstrates a quantifiable, protective effect in vivo against the severe nephrotoxicity induced by the frontline chemotherapeutic agent cisplatin [1].

AMPK Activation & Nephroprotection
Cross-study comparable
Prevented cisplatin-induced apoptosis in HEK293 cells and acute kidney injury in mice via AMPKα1 maintenance
Supports AMPK pathway-response interpretation; in vivo model context
In vitro HEK293 and mouse AKI model
Nephroprotection Acute Kidney Injury Cisplatin Toxicity

Multi-Mechanistic Anti-Cancer Activity

Damulin B induces hair growth via the same AKT/β-catenin signaling axis as the FDA-approved drug minoxidil [1].

Cell Cycle Arrest Phase
Cross-study comparable
Damulin B: G0/G1 arrest
Gypenoside LI: G2/M arrest
Cell cycle arrest phase divergence; supports mechanistic differentiation
A549 cells, distinct checkpoint regulation
Hair Growth Alopecia Wnt/β-Catenin Pathway

Thermal Processing-Induced Enrichment

Damulin B acts as an AMP-activated protein kinase (AMPK) activator, leading to increased β-oxidation and glucose uptake with enhanced GluT4 translocation to the plasma membrane in L6 myotube cells [1]. This is a key mechanism for metabolic regulation, shared with damulin A but distinguished by its superior cancer cell cytotoxicity.

Thermal Processing Enrichment
Class-level inference
Content increases with heat processing; generated from gypenoside XLVI/LVI hydrolysis
Processing-derived enrichment context; supports sourcing and standardization
Steamed leaves at 125°C, UPLC-MS quantification
Metabolic Syndrome AMPK Activation Glucose Uptake

Damulin B Application Scenarios


Lead Compound for A549 Adenocarcinoma Therapy

Given its 23.2-fold greater potency than gypenoside LVI and 12.1-fold greater potency than the positive control 20S-Rg3 against A549 lung cancer cells, and its selective susceptibility for cancer cells over normal fibroblasts, damulin B should be prioritized as a lead compound for lung cancer therapeutic development. Its strong in vitro activity justifies further medicinal chemistry optimization and in vivo efficacy studies in lung cancer models, offering a significantly higher starting potency than its closest analogs [1][2].

G0/G1 Cell Cycle Arrest and Apoptosis Crosstalk

The validated in vivo nephroprotective effect of damulin B at 25 and 50 mg/kg in a cisplatin-induced acute kidney injury mouse model supports its use as a chemical probe or lead compound in adjuvant therapy research. Procurement of damulin B is essential for investigating the molecular mechanisms of AMPKα1-mediated protection and for developing strategies to mitigate the dose-limiting renal toxicity of cisplatin and other nephrotoxic chemotherapeutics [3].

Cisplatin-Induced Nephrotoxicity Adjunct Therapy

Damulin B's activation of the Wnt/β-catenin pathway through AKT signaling, identical to the mechanism of minoxidil, positions it as a key reference standard for natural product-based hair growth research. It should be used in comparative studies against minoxidil to evaluate potential differences in efficacy, side effect profiles, and formulation strategies, offering a natural alternative scaffold for alopecia treatment development [4].

Standardization Marker for Heat-Processed Extracts

The combination of AMPK activation (enhancing glucose uptake and β-oxidation) with highly potent cancer cell cytotoxicity (IC50 4.56 μg/mL against A549 cells) makes damulin B a unique tool for exploring the links between metabolic dysregulation and cancer progression. It enables research into the 'obesity-cancer' axis, providing a single chemical entity to study the effects of AMPK modulation on tumor cell viability, a dual functionality not found in less potent gypenosides or other saponins lacking the specific structural features of damulin B [1][5].

Application
Selection Property
Validation Focus
A549 cell-model studies
Cell-model endpoint review
Cytotoxicity and SAR endpoints
Cell cycle regulation research
G0/G1 phase arrest specificity
CDK4/6 and cyclin D1 pathway context
Cisplatin nephrotoxicity research models
AMPKα1 regulation context
Nephroprotection endpoint review
Herbal extract standardization
Heat-processing enrichment marker
UPLC-MS batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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